4-Hydroxybenzoylecgonine
Overview
Description
4-Hydroxybenzoylecgonine is a major metabolite of cocaine, often found in the meconium of neonates born to cocaine-using mothers. It is a minor metabolite in adults but plays a significant role in the metabolism and excretion of cocaine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzoylecgonine can be synthesized through the hydroxylation of benzoylecgonine, which involves the introduction of a hydroxyl group (-OH) into the benzoylecgonine molecule. This reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound involves the extraction and purification from biological samples, such as urine or meconium. The compound is then isolated using chromatographic techniques and further purified to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzoylecgonine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and various metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups on the molecule.
Major Products Formed:
Oxidation: Hydroquinone derivatives
Reduction: Alcohols and amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry: It serves as a precursor in the synthesis of various chemical compounds.
Biology: It is used as a biomarker to detect cocaine use in biological samples.
Medicine: Research is ongoing to understand its pharmacokinetics and potential therapeutic applications.
Industry: It is used in the development of analytical methods for drug testing and forensic analysis.
Mechanism of Action
The mechanism by which 4-hydroxybenzoylecgonine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways involved in the metabolism of cocaine. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Benzoylecgonine: The primary metabolite of cocaine without the hydroxyl group.
Ecgonine Methyl Ester: Another metabolite of cocaine with a methyl ester group.
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Properties
IUPAC Name |
(1R,2R,3S,5S)-3-(4-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-17-10-4-7-12(17)14(15(19)20)13(8-10)22-16(21)9-2-5-11(18)6-3-9/h2-3,5-6,10,12-14,18H,4,7-8H2,1H3,(H,19,20)/t10-,12+,13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOOTRIURAVHGP-AHLTXXRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745452 | |
Record name | (1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90899-22-2 | |
Record name | (1R,2R,3S,5S)-3-[(4-Hydroxybenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Hydroxybenzoylecgonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4'-hydroxybenzoylecgonine in cocaine metabolism?
A1: 4'-Hydroxybenzoylecgonine is identified as the major arylhydroxy metabolite of cocaine found in the urine of cocaine users. [, , ] This means that after cocaine is consumed, the human body metabolizes it, and a significant portion is converted into 4'-hydroxybenzoylecgonine, which is then excreted in urine.
Q2: How does the presence of ethanol consumption affect cocaine metabolism?
A2: Research indicates that the simultaneous consumption of cocaine and ethanol leads to the formation of ethyl esters of arylhydroxy metabolites, including 4'-hydroxybenzoylecgonine ethyl ester, in addition to the methyl esters typically observed. [] This suggests an interaction between the metabolic pathways of cocaine and ethanol, leading to the formation of these unique metabolites.
Q3: How is 4'-hydroxybenzoylecgonine detected and identified in urine samples?
A3: The identification of 4'-hydroxybenzoylecgonine in urine samples relies on sophisticated analytical techniques. Gas chromatography, coupled with mass spectrometry (GC-MS), is employed to analyze the chemical components of the urine. [, , ] The retention time of the compound during chromatography and its unique fragmentation pattern during mass spectrometry are compared to synthesized standards to confirm its identity. This method allows researchers to differentiate 4'-hydroxybenzoylecgonine from other cocaine metabolites and provides insights into the metabolic processes associated with cocaine use.
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